molecular formula C10H13F2NO2 B2578093 {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine CAS No. 732292-18-1

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine

Cat. No. B2578093
CAS RN: 732292-18-1
M. Wt: 217.216
InChI Key: QVPRKRPFUOCRID-UHFFFAOYSA-N
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Description

“{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 732292-18-1 . It has a molecular weight of 217.22 . The IUPAC name for this compound is N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 130-131°C . The physical form of this compound is liquid .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds

  • Study Overview : This review focuses on the degradation of nitrogen-containing compounds, including amines and azo-based compounds, using advanced oxidation processes (AOPs). Given the chemical structure of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine, which includes nitrogen, this research could imply potential environmental and detoxification applications for similar compounds through AOPs (Bhat & Gogate, 2021).

Development of Chemosensors

  • Study Overview : Research on 4-Methyl-2,6-diformylphenol (DFP) highlights its application in developing chemosensors for detecting various analytes. The study explores the use of DFP-based compounds for sensing metal ions, anions, and neutral molecules, showcasing the importance of molecular design in creating sensitive and selective detection systems. Such research indicates the potential for designing chemosensors using similar molecular frameworks (Roy, 2021).

Removal of Persistent Environmental Pollutants

  • Study Overview : Amine-functionalized sorbents have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Given the amine functionality in the compound of interest, this suggests possible applications in environmental remediation and water treatment technologies (Ateia et al., 2019).

Carcinogenicity and Metabolic Pathways of Heterocyclic Amines

  • Study Overview : Research into heterocyclic aromatic amines (HAAs), known carcinogens found in cooked meats, examines their formation, biological effects, and metabolic pathways. Understanding the metabolism and effects of similar compounds could contribute to nutritional science, cancer research, and the development of dietary guidelines to mitigate exposure risks (Teunissen et al., 2010).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound .

properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPRKRPFUOCRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine

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